molecular formula C27H21FN2O4S B302104 2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile

2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile

カタログ番号 B302104
分子量: 488.5 g/mol
InChIキー: QVYJYDHIEKEAKW-QFEZKATASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile is a compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a thiazolidinedione derivative and is commonly referred to as TZD. The purpose of

作用機序

The mechanism of action of 2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile is not fully understood, but it is believed to work by activating peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism. Activation of PPARγ leads to an increase in insulin sensitivity and glucose uptake, which can help to improve blood glucose control in individuals with type 2 diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile are still being studied. However, it is known that TZDs can cause weight gain, fluid retention, and an increased risk of heart failure. Additionally, TZDs have been shown to have anti-inflammatory and anti-cancer properties, which may be beneficial in the treatment of certain diseases.

実験室実験の利点と制限

One advantage of using 2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile in lab experiments is that it has been extensively studied and is well-characterized. Additionally, TZDs have been shown to have a variety of potential applications in medical research. However, one limitation of using TZDs in lab experiments is that they can cause weight gain, fluid retention, and an increased risk of heart failure, which may limit their use in certain studies.

将来の方向性

There are several future directions for research on 2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile. One area of research is in the development of more selective PPARγ agonists that have fewer side effects. Additionally, there is ongoing research into the potential use of TZDs in the treatment of other diseases, such as cancer and Alzheimer's disease. Finally, there is a need for further research into the mechanism of action of TZDs, which may help to identify new therapeutic targets for the treatment of diabetes and other diseases.
Conclusion:
In conclusion, 2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile is a compound that has shown promise in a variety of scientific research applications. While there are still many unanswered questions about the mechanism of action and biochemical and physiological effects of TZDs, ongoing research is helping to shed light on these issues. With further research, TZDs may prove to be a valuable tool in the treatment of a variety of diseases.

合成法

The synthesis of 2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile can be achieved through a multi-step process. The first step involves the synthesis of 2-ethoxy-4-(hydroxymethyl)phenol, which is then reacted with 4-fluorobenzaldehyde to obtain 2-ethoxy-4-[(4-fluorobenzylidene)amino]phenol. This intermediate is then reacted with thiosemicarbazide to obtain 2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenol. The final step involves the reaction of this intermediate with benzyl cyanide to obtain 2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile.

科学的研究の応用

2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile has shown potential in a variety of scientific research applications. One of the most promising areas of research is in the treatment of diabetes. TZDs have been shown to improve insulin sensitivity and glucose uptake, making them a potential treatment option for type 2 diabetes. Additionally, TZDs have been shown to have anti-inflammatory and anti-cancer properties, making them a potential treatment option for a variety of diseases.

特性

製品名

2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile

分子式

C27H21FN2O4S

分子量

488.5 g/mol

IUPAC名

2-[[2-ethoxy-4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzonitrile

InChI

InChI=1S/C27H21FN2O4S/c1-2-33-24-13-19(9-12-23(24)34-17-21-6-4-3-5-20(21)15-29)14-25-26(31)30(27(32)35-25)16-18-7-10-22(28)11-8-18/h3-14H,2,16-17H2,1H3/b25-14-

InChIキー

QVYJYDHIEKEAKW-QFEZKATASA-N

異性体SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC4=CC=CC=C4C#N

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC4=CC=CC=C4C#N

正規SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC4=CC=CC=C4C#N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。